

Spectroscopic Profile of Echinoserine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Echinoserine*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Echinoserine**, a quinoxaline antibiotic. Due to the limited public availability of the full experimental data from the primary literature, this document summarizes the reported spectroscopic methodologies used in the structural elucidation of **Echinoserine** and presents a generalized workflow for such analyses.

Introduction to Echinoserine

Echinoserine is a naturally occurring antibiotic belonging to the quinoxaline family. It was first isolated from the fermentation broth of *Streptomyces tendae* (strain Tü 4031)[1]. Structurally, it is characterized as a non-cyclic analogue of the well-known antibiotic echinomycin[1]. The molecular formula of **Echinoserine** is $C_{51}H_{68}N_{12}O_{14}S_2$. The structural elucidation of this complex molecule was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS)[1].

Spectroscopic Data Summary

The primary reference for the spectroscopic analysis of **Echinoserine** is the publication by Blum S., et al., in *The Journal of Antibiotics* (1995)[1]. While the specific quantitative data from this study is not widely available in the public domain, this section outlines the types of data that would have been generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{13}C NMR, along with two-dimensional (2D) NMR techniques, were employed to determine the intricate structure of **Echinoserine**[1].

Table 1: Representative ^1H NMR Data for **Echinoserine** (Hypothetical)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Data not available
...

Table 2: Representative ^{13}C NMR Data for **Echinoserine** (Hypothetical)

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available
...	...

Mass Spectrometry (MS)

Tandem mass spectrometry was crucial in confirming the molecular weight and determining the sequence of amino acid and other structural fragments of **Echinoserine**.

Table 3: Mass Spectrometry Data for **Echinoserine**

Ionization Mode	Mass Analyzer	Mass-to-Charge Ratio (m/z)	Fragment Ions (m/z)
Electrospray Ionization (ESI)	Tandem MS	$[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, etc.	Data not available

UV-Vis Spectroscopy

The UV-Vis spectrum of **Echinoserine** was reported to be highly similar to that of echinomycin, which is characteristic of the quinoxaline chromophore.

Table 4: UV-Vis Absorption Data for **Echinoserine**

Solvent	λ_{max} (nm)
Data not available	Data not available

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **Echinoserine** are contained within the primary research article. The following are generalized methodologies typically employed for such analyses.

Isolation and Purification of Echinoserine

Echinoserine was isolated from the culture broth of *Streptomyces tendae*. A typical isolation protocol would involve:

- Fermentation: Culturing of *Streptomyces tendae* in a suitable nutrient medium to promote the production of secondary metabolites.
- Extraction: Extraction of the culture broth with an organic solvent (e.g., ethyl acetate, butanol).
- Chromatography: Purification of the crude extract using various chromatographic techniques, such as silica gel chromatography, size-exclusion chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy Protocol

- Sample Preparation: A few milligrams of purified **Echinoserine** would be dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: ^1H , ^{13}C , and 2D NMR spectra (e.g., COSY, HSQC, HMBC) would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- **Data Processing:** The acquired data would be processed using specialized software to identify chemical shifts, coupling constants, and correlations, leading to the final structure elucidation.

Mass Spectrometry Protocol

- **Sample Introduction:** A dilute solution of **Echinoserine** would be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
- **Ionization:** Electrospray ionization (ESI) or a similar soft ionization technique would be used to generate gas-phase ions of the molecule with minimal fragmentation.
- **Analysis:** Tandem mass spectrometry (MS/MS) experiments would be performed to fragment the parent ion and analyze the resulting daughter ions to deduce the structure.

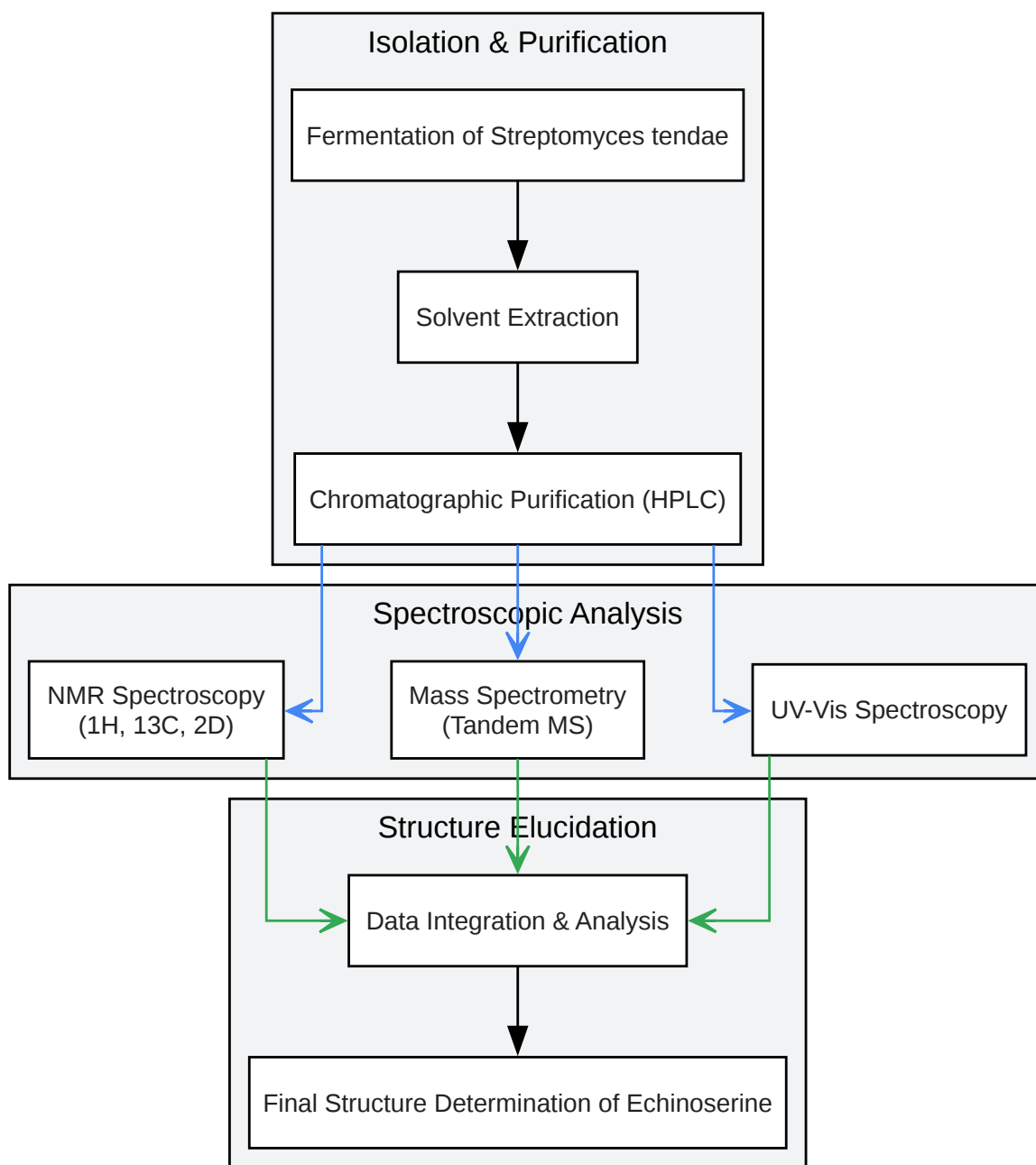
UV-Vis Spectroscopy Protocol

- **Sample Preparation:** A solution of **Echinoserine** of a known concentration would be prepared in a suitable solvent (e.g., methanol, ethanol).
- **Analysis:** The UV-Vis spectrum would be recorded over a specific wavelength range (e.g., 200-600 nm) using a spectrophotometer.

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel natural product like **Echinoserine**.

General Workflow for Spectroscopic Analysis of Natural Products



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Caption: Workflow of Natural Product Spectroscopic Analysis.

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References

- 1. Biosynthetic capacities of actinomycetes. 4. Echinoserine, a new member of the quinoxaline group, produced by *Streptomyces tendae* - PubMed [pubmed.ncbi.nlm.nih.gov]
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